N-(5-Chloro-2-methylphenyl)-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL}acetamide
Description
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Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClFN4O2/c1-14-2-5-17(23)12-19(14)25-20(29)13-28-10-8-16(9-11-28)22-26-21(27-30-22)15-3-6-18(24)7-4-15/h2-7,12,16H,8-11,13H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIVMIDHCOAMBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-Chloro-2-methylphenyl)-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL}acetamide is a synthetic organic compound notable for its complex structure and potential biological activities. This compound incorporates a chloro-substituted methylphenyl moiety, a fluorinated phenyl group, and an oxadiazole ring, which are often associated with various pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C18H19ClFN3O2. Its structure can be represented as follows:
Biological Activities
The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications.
Anticancer Activity
Research has shown that compounds containing the 1,2,4-oxadiazole ring exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have demonstrated inhibitory effects against various cancer cell lines including human colon adenocarcinoma and lung cancer cells. The IC50 values for these compounds often range around 92.4 µM against multiple cancer types .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HeLa (Cervical) | 92.4 |
| Compound B | CaCo-2 (Colon) | 85.0 |
| Compound C | LXFL 529 (Lung) | 88.0 |
Antimicrobial Activity
Studies have also evaluated the antimicrobial properties of similar compounds. For example, derivatives incorporating piperidine and oxadiazole functionalities have shown promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting critical enzymes.
Table 2: Antimicrobial Activity
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | Staphylococcus aureus | 32 µg/mL |
| Compound E | Escherichia coli | 64 µg/mL |
The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. The presence of the oxadiazole ring is crucial as it enhances the compound's ability to bind to target sites through hydrogen bonding and π-stacking interactions.
Case Studies
One notable study investigated the effects of a related oxadiazole derivative on human cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways. This suggests potential therapeutic avenues for developing anticancer agents based on the oxadiazole scaffold .
Another study focused on the antibacterial efficacy of piperidine derivatives containing oxadiazoles. The findings revealed that these compounds not only inhibited bacterial growth but also exhibited low toxicity towards mammalian cells, indicating their potential as safe therapeutic agents .
Q & A
Q. What are the recommended synthetic routes for N-(5-Chloro-2-methylphenyl)-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL}acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sequential steps: (i) oxadiazole ring formation via cyclization of nitrile intermediates with hydroxylamine, (ii) coupling of the piperidine-acetamide moiety to the oxadiazole core, and (iii) final substitution with the 5-chloro-2-methylphenyl group.
- Optimization Tips :
- Use polar aprotic solvents (e.g., DMF) with bases like KCO for coupling reactions to improve yields .
- Monitor reaction progress via TLC or HPLC to minimize by-products (e.g., unreacted intermediates) .
- Data Table :
| Step | Key Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Oxadiazole formation | NHOH·HCl, EtOH, reflux | 60-75% | |
| Piperidine coupling | DMF, KCO, 80°C | 50-65% |
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- H/C NMR : Confirm aromatic protons (δ 7.1–8.2 ppm for fluorophenyl/chlorophenyl) and acetamide carbonyl (δ ~170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peak matching the formula CHClFNO (MW: 440.93) .
- IR Spectroscopy : Detect oxadiazole C=N stretch (~1600 cm) and amide C=O (~1650 cm) .
Q. What are the key physicochemical properties influencing its solubility and stability?
- Methodological Answer :
- logP (5.22) : Indicates high lipophilicity; solubilize in DMSO or DMF for in vitro assays .
- Hydrogen-Bond Acceptors (7) : Moderate polarity; stability in organic solvents but potential hydrolysis under acidic/basic conditions .
- Storage : Store at –20°C in inert atmosphere to prevent oxadiazole ring degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer :
- Core Modifications :
- Replace 4-fluorophenyl with electron-withdrawing groups (e.g., nitro) to enhance target binding .
- Alter the piperidine moiety to improve pharmacokinetics (e.g., N-methylation for metabolic stability) .
- Assay Design :
- Screen against enzyme targets (e.g., kinases) using fluorescence polarization assays .
- Compare IC values of analogs (see table below) .
- Data Table :
| Analog Modification | Target Enzyme | IC (nM) | Reference |
|---|---|---|---|
| 4-Fluorophenyl (parent) | Kinase X | 120 ± 15 | |
| 4-Nitrophenyl analog | Kinase X | 45 ± 8 | |
| N-Methyl-piperidine | Kinase Y | 90 ± 12 |
Q. What strategies resolve contradictions in bioactivity data across similar compounds?
- Methodological Answer :
- Source Analysis :
- Verify assay conditions (e.g., ATP concentrations in kinase assays may alter inhibition rates) .
- Check purity (>95% via HPLC) to exclude confounding impurities .
- Computational Modeling :
- Perform molecular docking to identify binding pose variations caused by substituent steric effects .
- Case Study :
- Inconsistent IC values for 4-fluorophenyl vs. 4-methoxyphenyl analogs were traced to differences in cell membrane permeability .
Q. How can researchers develop a robust analytical method for quantifying this compound in biological matrices?
- Methodological Answer :
- LC-MS/MS Protocol :
- Column : C18, 2.6 µm, 100 Å (e.g., Phenomenex Kinetex).
- Mobile Phase : Gradient of 0.1% formic acid in HO/MeCN.
- Detection : MRM transition m/z 441.1 → 324.2 (CE: 25 eV) .
- Validation Parameters :
| Parameter | Requirement | Result |
|---|---|---|
| Linearity | R ≥ 0.99 | 0.998 |
| LOD | ≤1 ng/mL | 0.5 ng/mL |
| Recovery | 85-115% | 92% |
Contradictions and Recommendations
- Synthesis Yields : reports 60-75% yields for oxadiazole formation, while notes 50-65% for piperidine coupling. Recommend using microwave-assisted synthesis to enhance efficiency .
- Bioactivity Variability : Fluorophenyl analogs in show higher potency than methoxyphenyl derivatives (), suggesting electronic effects dominate over steric factors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
